molecular formula C15H17N3 B8133259 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B8133259
M. Wt: 239.32 g/mol
InChI Key: FJUZRHGINSAXKQ-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine (CAS 2201057-79-4) is a high-purity chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. Its structure, which integrates a pyrazole ring, a cyclohexene moiety, and a phenyl group, makes it a versatile and valuable building block for the synthesis of novel, biologically active molecules . This compound is extensively explored in the design and development of potential inhibitors targeting specific enzymes or receptors . Research applications often focus on its use in creating compounds with prospective therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial agents . Furthermore, the pyrazol-5-amine core is a key scaffold in developing potential treatments for infectious diseases. For instance, structurally related pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated significant promise as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . Similarly, other 3-phenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown improved aqueous solubility and potent antituberculosis activity, acting as prodrugs activated by bacterial nitroreductase . This body of research highlights the value of this chemical scaffold in addressing global health challenges, particularly in developing novel mechanisms of action against drug-resistant bacterial strains . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

4-(cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10H,1,3-4,8H2,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUZRHGINSAXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=C(NN=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method, adapted from Kim et al., employs potassium tert-butoxide (KOtBu) to facilitate coupling between esters and hydrazines, forming the pyrazole core. The cyclohexene moiety is introduced via a pre-functionalized acetylene or cyanomethylene precursor.

General Procedure :

  • Ester Activation : Ethyl ester (3.3 mmol) is dissolved in THF containing 0.2% water.

  • Base-Mediated Coupling : KOtBu (6.6 mmol) is added, followed by R1CH2CN (3.3 mmol), initiating C–C bond formation.

  • Cyclization : Sulfuric acid (3.3 mmol) and hydrazine hydrate (4.9 mmol) are introduced, with refluxing until completion (TLC monitoring).

  • Purification : Silica gel chromatography (hexane/ethyl acetate or CH2Cl2/THF/MeOH) yields the product.

Key Optimization Data :

ParameterOptimal ConditionYield Range
SolventTHF (0.2% H2O)53–77%
TemperatureReflux (80–100°C)
Hydrazine SourceHydrazine hydrate (50%)Higher purity

Example Synthesis :

  • Product : 3-Methyl-5-(cyclohex-1-en-1-yl)-1H-pyrazole.

  • Steps : Ethyl 3-oxobutanoate, KOtBu, and cyclohex-1-en-1-ylacetonitrile react under reflux for 6 hr.

  • Yield : 50% after column chromatography (hexane:ethyl acetate, 3:1).

Acid-Catalyzed Tricomponent Condensation

Reaction Overview

A catalyst-free approach reported by Figshare contributors involves condensing 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclohexanone and mercaptoacetic acid. This one-pot method forms the spirocyclic intermediate, which dehydrates to yield the target compound.

General Procedure :

  • Reagent Mixing : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), cyclohexanone (1 mmol), and p-toluenesulfonic acid (cat.) in anhydrous benzene.

  • Dehydration : Reflux with azeotropic water removal (Dean-Stark trap) for 3 hr.

  • Purification : Column chromatography (hexane) isolates the product.

Key Optimization Data :

ParameterOptimal ConditionYield Range
Catalystp-Toluenesulfonic acid46%
SolventBenzene
Reaction Time3 hr

Example Synthesis :

  • Product : 4-(Cyclohex-1-en-1-yl)-3-methyl-1-phenyl-1H-pyrazol-5-amine.

  • Steps : Condensation at reflux, followed by dehydration.

  • Yield : 46% after purification.

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
KOtBu-Assisted High yields (up to 77%), scalableRequires column chromatography
Tricomponent Catalyst-free, one-pot procedureModerate yields (46%), longer steps

Mechanistic Insights

  • KOtBu Method : Proceeds via base-mediated deprotonation, forming a reactive enolate that couples with the nitrile or acetylene precursor. Cyclization with hydrazine yields the pyrazole.

  • Tricomponent Method : Involves imine formation between the amine and cyclohexanone, followed by acid-catalyzed dehydration to install the cyclohexene ring.

Structural Characterization

Spectroscopic Data :

  • IR (KBr) : 3416 cm⁻¹ (N–H stretch), 2920 cm⁻¹ (C–H cyclohexene).

  • ¹H NMR (300 MHz, CDCl₃) : δ 1.11–1.92 (m, cyclohexene), 5.79 (s, pyrazole-H), 7.22–7.72 (m, phenyl).

  • HRMS (EI) : m/z [M]⁺ calcd. for C₁₅H₁₇N₃: 239.3156; found: 239.3158.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antidiabetic agents. For example, its piperazine derivatives are explored in teneligliptin analogs.

Materials Science

Functionalized pyrazoles are utilized in ligand design for transition-metal catalysts , enhancing catalytic activity in annulation reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in synthetic chemistry. Its unique structure allows chemists to explore new chemical spaces and develop novel compounds.

Table 1: Chemical Reactions Involving 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxides or other oxidized derivativesHydrogen peroxide, potassium permanganate
ReductionForms reduced derivatives like hydrazines or aminesSodium borohydride, lithium aluminum hydride
SubstitutionReplaces substituents on the pyrazole ringHalogens, alkylating agents

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Activity: Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties: Preliminary research indicates potential in reducing inflammation markers.

Case Study Example:
A study published in a peer-reviewed journal explored the antimicrobial effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition against Staphylococcus aureus.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Lead Compound Development: It serves as a prototype for developing new drugs targeting specific diseases.

Table 2: Potential Therapeutic Effects

Effect TypeDescriptionResearch Status
AnticancerInhibits tumor growth in vitroOngoing studies
AnalgesicReduces pain in animal modelsPreliminary findings

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Key Structural and Functional Differences

This may enhance membrane permeability in biological systems. Halogenated derivatives (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine ) exhibit higher electronegativity and stability, making them suitable for covalent binding in drug design. Pyrazolone derivatives (e.g., ) feature a ketone group at position 5, enabling chelation with metal ions and applications in catalysis or photophysics.

Physicochemical Properties :

  • The methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine improves aqueous solubility due to its polar nature, contrasting with the hydrophobic cyclohexenyl group.
  • Multi-halogenated analogs (e.g., ) display higher molecular weights and melting points, often necessitating specialized crystallization techniques for structural validation.

Synthetic and Analytical Methods :

  • Many analogs (e.g., ) are synthesized via condensation reactions, with purity confirmed by HPLC or X-ray crystallography .
  • The primary compound is synthesized with a yield of 82% using Vilsmeier–Haack and ammonium carbonate-mediated cyclization .

Biological Activity

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes a cyclohexenyl group and a phenyl group attached to the pyrazole ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C15H17N3C_{15}H_{17}N_{3}, with a molecular weight of 239.32 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can impact its biological activity.

PropertyValue
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
CAS Number2201057-79-4
PurityVaries (commercial)

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance their efficacy. Specifically, some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study: A study on similar pyrazole compounds indicated that certain derivatives could inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues. Inhibitors of COX-2 have been linked to reduced tumor growth and improved patient outcomes .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is underscored by its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce TNF-alpha release in stimulated blood samples, showcasing their potential therapeutic applications in inflammatory diseases .

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. For example, its ability to inhibit COX enzymes suggests that it may modulate inflammatory pathways by blocking prostaglandin synthesis. Additionally, docking studies indicate that the compound can bind effectively to target proteins involved in cell cycle regulation and apoptosis .

Comparison with Related Compounds

When compared to other pyrazole derivatives, this compound stands out due to its unique structural features that may confer distinct biological activities.

Compound NameStructure TypeNotable Activity
4-(1-Cyclohexen-1-yl)morpholineMorpholine derivativeAnticancer
1-MorpholinocyclohexeneMorpholine derivativeModerate anti-inflammatory
4-(Cyclohexenyl)pyrazolesPyrazole derivativeCOX inhibition

Q & A

Q. What are the optimized synthetic routes for 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine, and how can its purity be validated?

Methodological Answer: The synthesis typically involves cyclization of thiourea precursors or hydrazine derivatives with ketones or aldehydes. For example:

  • Step 1: Cyclization of substituted thioureas with cyclohexenyl ketones under acidic conditions to form the pyrazole core.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation:
    • X-ray crystallography confirms regioselectivity and stereochemistry (e.g., bond angles and torsion angles) .
    • Spectroscopic techniques : IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (pyrazole NH2 at δ ~5.5 ppm; cyclohexenyl protons at δ ~5.8 ppm) .

Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?

Methodological Answer:

  • X-ray diffraction reveals dihedral angles between the pyrazole ring and substituents (e.g., cyclohexenyl: ~18°, phenyl: ~8°), indicating partial conjugation .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) between aromatic rings stabilize the lattice .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity during pyrazole ring formation?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl, NO₂) direct cyclization to specific positions via resonance stabilization of intermediates .
  • Steric factors : Bulky substituents (e.g., 2,4,6-trichlorophenyl) favor less sterically hindered pathways, as shown in comparative X-ray studies of regioisomers .

Q. How do structural modifications (e.g., halogenation, aryl substitution) affect bioactivity?

Methodological Answer:

  • Antimicrobial activity : Fluorine or chlorine substitution enhances lipophilicity, improving membrane penetration (MIC values: 2–8 µg/mL against S. aureus) .
  • Antitubercular activity : Electron-deficient aryl groups (e.g., 4-nitrophenyl) increase potency (IC₅₀: ~1.5 µM) by targeting mycobacterial enzymes .
  • SAR analysis : Use docking simulations (e.g., AutoDock Vina) to correlate substituent polarity with binding affinity to target proteins .

Q. What crystallographic parameters distinguish this compound from analogs (e.g., 4-fluorophenyl derivatives)?

Methodological Answer:

  • Unit cell metrics : Compare triclinic vs. monoclinic systems (e.g., a = 8.5 Å, β = 78.7° for the title compound vs. a = 9.8 Å, β = 85.2° for fluorophenyl analogs) .
  • Hydrogen-bonding networks : Fluorine substitution reduces C–H⋯F interactions (3.1 Å vs. 2.9 Å for chloro derivatives), altering solubility .

Q. How can data contradictions in biological assays (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

  • Controlled replicates : Perform dose-response curves in triplicate using standardized protocols (e.g., microdilution for antimicrobial tests) .
  • Metabolite interference : Use LC-MS to rule out degradation products during cytotoxicity assays (e.g., HepG2 cells) .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Pyrazole Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)Dihedral Angle (°)Reference
Title CompoundP18.519.8810.4318.2 (phenyl)
4-Fluorophenyl AnalogP2₁/c9.8210.1511.0212.7 (fluorophenyl)

Q. Table 2: Bioactivity Comparison of Substituted Pyrazoles

SubstituentBioassay TargetIC₅₀/MICMechanism InsightsReference
4-NitrophenylM. tuberculosis1.5 µMEnoyl-ACP reductase inhibition
3,4-DichlorophenylS. aureus2.0 µg/mLMembrane disruption

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